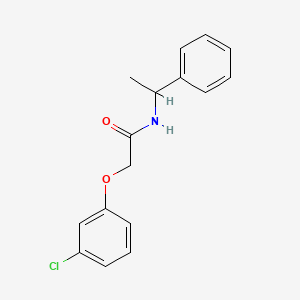

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide

Description

2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide is a substituted acetamide derivative characterized by a 3-chlorophenoxy group attached to the acetamide backbone and an N-(1-phenylethyl) substituent. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-12(13-6-3-2-4-7-13)18-16(19)11-20-15-9-5-8-14(17)10-15/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOASRWXDWJDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide typically involves the reaction of 3-chlorophenol with 2-bromoacetophenone to form an intermediate, which is then reacted with N-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have explored the potential of 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide as an anticancer agent. Research indicates that derivatives of this compound exhibit selective inhibition of enzymes associated with cancer progression, particularly in prostate cancer. For instance, certain substituted aryl benzylamines derived from this compound demonstrated IC50 values in the nanomolar range, indicating potent activity against 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer development .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the differentiation of osteoclasts, which are involved in bone resorption and inflammatory bone diseases like osteoporosis. The inhibition of osteoclast differentiation could position this compound as a candidate for treating osteoporosis and other related conditions .

Chemical Synthesis Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be modified to produce various derivatives with tailored biological activities. The ability to synthesize analogs allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more effective therapeutic agents.

2. Pharmaceutical Development

The compound is included in collections of unique chemicals provided by suppliers like Sigma-Aldrich, indicating its relevance in early drug discovery processes. Researchers utilize such compounds to develop new drugs through high-throughput screening methods .

Data Table: Pharmacological Activities

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Inhibition of 17β-HSD3 | Prostate Cancer | 75-76 | |

| Osteoclast Differentiation | Osteoporosis | Not specified |

Case Studies

Case Study 1: Prostate Cancer Therapeutics

A study conducted on various derivatives of this compound revealed significant inhibition of 17β-HSD3, suggesting potential use in prostate cancer treatment. The most potent compounds were synthesized using structure-based design methodologies, leading to promising results in preclinical models.

Case Study 2: Osteoporosis Treatment

Another investigation focused on the anti-inflammatory properties of this compound showed that it effectively inhibited osteoclast differentiation, thereby reducing bone resorption rates in vitro. This finding positions the compound as a potential therapeutic agent for osteoporosis, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide with key analogs, focusing on structural variations, pharmacological activities, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Key Structural and Functional Insights

Halogen Substitution: The 3-chlorophenoxy group in the target compound enhances anti-inflammatory activity compared to non-halogenated analogs, as observed in phenoxy acetamide derivatives . In contrast, 2-chloro-N-(3-nitrophenyl)acetamide adopts an anti conformation with the nitro group, highlighting how electron-withdrawing substituents influence molecular geometry .

Phenylethyl vs. Compounds with N-(4-cyanophenyl) or N-(thiazol-2-yl) substituents (e.g., ) exhibit divergent activities, suggesting substituent-dependent target specificity .

Heterocyclic Modifications :

- Derivatives incorporating indole () or benzo[d]thiazole () moieties demonstrate expanded pharmacological profiles, such as alkaloid synthesis or antifungal activity, which are absent in the target compound .

Research Findings and Implications

- Anti-inflammatory Activity: Priyanka et al. demonstrated that halogenated phenoxy acetamides, including the target compound, exhibit superior anti-inflammatory effects compared to nitro-substituted analogs, likely due to enhanced electrophilic interactions with COX enzymes .

- Structural Flexibility: The acetamide scaffold tolerates diverse substitutions, enabling tailored pharmacokinetic and pharmacodynamic optimization. For example, replacing the phenoxy group with a morpholine ring () or quinazoline sulfonyl group () shifts activity toward anticancer targets .

Biological Activity

2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group and an ethylamine moiety, contributing to its unique biological properties. Its molecular formula is C16H18ClNO2, and it exhibits a moderate level of lipophilicity, which is essential for membrane permeability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. For example, it shows inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in insulin signaling and other cellular processes .

- Receptor Modulation : There is evidence suggesting that this compound may interact with specific receptors, modulating their activity. This interaction can influence cellular signaling pathways related to inflammation and metabolism .

Antidiabetic Activity

Recent studies have indicated that this compound may have antidiabetic properties. In vivo experiments demonstrated that the compound significantly reduced blood glucose levels in diabetic rat models. Specifically, it decreased blood sugar levels by approximately 25% when administered at doses around 100 mg/kg .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. It was shown to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating conditions characterized by chronic inflammation .

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant potency against certain types of cancer cells .

Study 1: Antidiabetic Efficacy

A study published in MDPI evaluated the effects of this compound on glucose metabolism in diabetic rats. The results showed that treatment with this compound led to improved insulin sensitivity and enhanced glucose tolerance compared to control groups .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 135 ± 10 |

| Insulin Level (µU/mL) | 10 ± 2 | 20 ± 3 |

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the compound's role in modulating inflammatory responses. The study found that treatment with varying concentrations of the compound led to a dose-dependent decrease in TNF-α and IL-6 levels in cultured macrophages .

| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 ± 20 | 300 ± 25 |

| 10 | 200 ± 15 | 250 ± 20 |

| 50 | 150 ± 10 | 200 ± 15 |

Q & A

What are the established synthetic methodologies for preparing 2-(3-chlorophenoxy)-N-(1-phenylethyl)acetamide, and what are their respective advantages?

Answer: The compound can be synthesized via two primary routes:

- Nucleophilic Substitution: Reacting 2-chloroacetamide with 3-chlorophenol under alkaline conditions (e.g., K₂CO₃ in acetonitrile), followed by coupling with 1-phenylethylamine. This method is scalable and operates under mild conditions, ideal for industrial adaptation .

- Condensation Reaction: Using 2-(3-chlorophenoxy)acetic acid and 1-phenylethylamine with coupling agents like EDC/HOBt. This approach avoids halogenated intermediates, yielding higher purity but requiring rigorous purification .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbonyl carbons (δ ~168–170 ppm).

- FTIR: Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N-H···O interactions at 2.8–3.0 Å) critical for verifying intramolecular stability .

- Mass Spectrometry: Validates molecular weight (e.g., [M+H⁺] at m/z 304.07) .

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:

- Stoichiometry: Maintain a 1.1:1 molar ratio of amine to acyl chloride to limit unreacted starting material.

- Solvent/Base Selection: Use aprotic solvents (e.g., dichloromethane) with triethylamine to neutralize HCl by-products .

- Monitoring: Employ TLC or HPLC to detect intermediates early. Adjust pH to 7–8 to suppress hydrolysis .

What strategies address discrepancies in observed vs. calculated NMR chemical shifts for this compound?

Answer:

- DFT Simulations: Use B3LYP/6-31G* to model solvent effects (e.g., DMSO-d₆) and predict shifts.

- 2D NMR: HSQC and HMBC correlate ambiguous protons/carbons. Cross-validate with crystallographic data (e.g., dihedral angles affecting ring current shifts) .

How does the electronic nature of the 3-chlorophenoxy group influence the compound's reactivity in nucleophilic environments?

Answer: The meta-chloro group withdraws electrons via inductive effects (σₘ = +0.37), increasing the electrophilicity of the acetamide carbonyl. This accelerates hydrolysis under basic conditions compared to non-halogenated analogs, as shown in kinetic studies .

What in vitro models are suitable for assessing the compound's potential neuropharmacological activity?

Answer:

- Cell-Based Assays: SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) or calcium imaging for ion channel modulation.

- Molecular Docking: Target GABAₐ receptors (PDB: 6HUP) to predict binding modes, validated via patch-clamp electrophysiology .

How can researchers differentiate degradation products formed under UV exposure?

Answer:

- LC-MS/MS: Use collision-induced dissociation (CID) to fragment degradants (e.g., dechlorinated or oxidized species).

- Stability Studies: Follow ICH Q1B guidelines for forced degradation, comparing with synthetic standards. DFT identifies labile bonds (C-Cl, amide) .

What crystallographic space groups are commonly observed for structurally related chloroacetamides, and what packing motifs dominate?

Answer: Monoclinic (P21/c) and triclinic (P-1) systems are prevalent. N-H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize packing. Cl···Cl interactions (3.3 Å) may enhance lattice rigidity, impacting solubility .

Which QSAR parameters most accurately predict the herbicidal activity of chloroacetamide derivatives?

Answer:

- Lipophilicity (LogP): Derivatives with LogP >2.5 exhibit better membrane permeability in plant models .

- Hammett σ Constants: Electron-withdrawing groups (e.g., -Cl) enhance herbicidal activity by increasing electrophilicity .

How to design a stability-indicating HPLC method for quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.